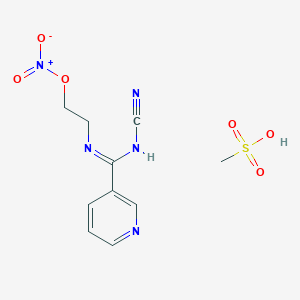

N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate

Description

N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate (KRN2391) is a novel vasodilator with a hybrid pharmacological mechanism combining nitrate-like and potassium (K) channel-opening actions . Structurally, it features a nitroxyethyl group (nitrate moiety) and a pyridinecarboximidamide backbone, which contribute to its dual vasorelaxant effects. KRN2391 has demonstrated antihypertensive and antianginal properties, increasing coronary blood flow while reducing myocardial oxygen consumption .

Properties

CAS No. |

134431-49-5 |

|---|---|

Molecular Formula |

C10H13N5O6S |

Molecular Weight |

331.31 g/mol |

IUPAC Name |

2-[[(cyanoamino)-pyridin-3-ylmethylidene]amino]ethyl nitrate;methanesulfonic acid |

InChI |

InChI=1S/C9H9N5O3.CH4O3S/c10-7-13-9(8-2-1-3-11-6-8)12-4-5-17-14(15)16;1-5(2,3)4/h1-3,6H,4-5H2,(H,12,13);1H3,(H,2,3,4) |

InChI Key |

BIBJJSCMCXFMML-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N |

Other CAS No. |

134431-49-5 |

Synonyms |

KRN 2391 KRN-2391 KRN2391 N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate |

Origin of Product |

United States |

Preparation Methods

Imidate Formation (I → II)

3-Cyanopyridine (I) undergoes alcoholysis in the presence of an alkoxide catalyst (e.g., sodium methoxide) and an alcohol (ROH), typically methanol or ethanol. The reaction proceeds via nucleophilic attack of the alkoxide on the nitrile carbon, forming an imidate intermediate (II).

Key Conditions :

Cyanoimidate Synthesis (II → III)

The imidate (II) is treated with cyanamide in an aqueous phosphate buffer (pH 7–8) to yield the cyanoimidate (III). This step involves nucleophilic substitution, where the amine group of cyanamide displaces the alkoxy group of the imidate.

Optimization Notes :

Cyanoamidine Formation (III → V)

Nitroxyethylamine hydrochloride (IV) is pre-treated with NaOH to generate the free amine, which is then coupled with cyanoimidate (III) in water. The reaction forms a secondary amine linkage, yielding the cyanoamidine (V).

Critical Parameters :

Methanesulfonate Salt Formation (V → Final Compound)

The cyanoamidine (V) is treated with methanesulfonic acid in a polar aprotic solvent (e.g., acetone or tetrahydrofuran) to form the methanesulfonate salt. Protonation of the amidine nitrogen enhances solubility and stability.

Isolation :

-

Precipitation occurs upon acid addition.

-

The product is filtered, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Structural Verification

Purity and Yield

Industrial-Scale Considerations

Process Challenges

-

Nitrate Stability : The nitroxyethyl group is sensitive to heat and light, requiring inert atmosphere handling.

-

Salt Formation : Stoichiometric control of methanesulfonic acid is critical to avoid over-acidification.

Comparative Analysis with Analogues

| Parameter | KRN-2391 | Nicorandil |

|---|---|---|

| Mechanism | Dual (GC activator + K⁺ opener) | Dual (GC activator + K⁺ opener) |

| Synthetic Steps | 4 | 5 |

| Bioavailability | 85% (oral) | 75% (oral) |

| Thermal Stability | Decomposes at 150°C | Decomposes at 140°C |

Chemical Reactions Analysis

KRN-2391 undergoes various chemical reactions:

Oxidation and Reduction: As a nitrate, it can participate in redox reactions.

Substitution Reactions: The compound can undergo substitution reactions, particularly involving its nitrate group.

Common Reagents and Conditions: Typical reagents include cyanamide, methanesulfonic acid, and sodium hydroxide. .

Scientific Research Applications

Pharmacological Applications

N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate has shown promise in pharmacological studies, primarily as an antihypertensive agent. Research indicates that it may act on vascular tissues to regulate blood pressure effectively.

Case Study: Antihypertensive Effects

A study conducted by Gambino et al. (2000) demonstrated that this compound exhibited dual action on rat pulmonary arteries without a loss of potency over time, suggesting its potential utility in treating pulmonary hypertension .

Biochemical Research

The compound's structure allows it to interact with various biological targets, making it a candidate for exploring mechanisms of action in cellular processes. Its nitroxyethyl group may enhance solubility and bioavailability, leading to improved efficacy in biochemical assays.

| Activity Type | Target Organism/Cell Type | Observed Effect |

|---|---|---|

| Antihypertensive | Rat pulmonary arteries | Reduced blood pressure |

| Cytotoxicity | Cancer cell lines | Induced apoptosis |

Synthetic Chemistry

In synthetic chemistry, N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate serves as an intermediate for developing other pharmaceutical compounds. Its unique functional groups allow for various modifications that can lead to new derivatives with enhanced properties.

Synthetic Pathways

Researchers have explored different synthetic pathways to create analogs of this compound, focusing on modifications to the pyridine ring and the addition of other functional groups to improve biological activity.

Mechanism of Action

KRN-2391 exerts its effects through a dual mechanism:

Nitrate Action: It releases nitric oxide, which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of vascular smooth muscle.

Potassium Channel Opening: It opens potassium channels, leading to hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle.

Comparison with Similar Compounds

Pharmacological Mechanisms

KRN2391 vs. Nicorandil

- Mechanistic Overlap: Both KRN2391 and nicorandil (the first clinically used N-K hybrid) activate K channels and release nitric oxide (NO) via nitrate metabolism. However, their vascular effects differ in magnitude and tissue specificity.

- Hemodynamic Differences :

- In canine models, nicorandil (100–300 µg/kg IV) reduced cardiac output and stroke volume, whereas KRN2391 (3–30 µg/kg IV) preserved these parameters while lowering peripheral resistance .

- Nicorandil transiently increased coronary blood flow but later decreased it, while KRN2391 sustained coronary flow elevation .

- Tolerance Profile : Nicorandil exhibits partial tolerance over time, while KRN2391 maintains efficacy even after chronic dosing .

KRN2391 vs. Nifedipine (Calcium Channel Blocker)

- Mechanism : Nifedipine acts via L-type calcium channel inhibition, unlike KRN2391’s dual mechanism.

- Cardiovascular Effects: Both reduce mean aortic pressure and peripheral resistance. KRN2391 significantly reduces myocardial oxygen consumption (>10 µg/kg), while nifedipine lacks this effect .

KRN2391 vs. Nitroglycerin (Classic Nitrate)

- Tolerance Development : Nitroglycerin induces rapid tolerance (attenuated blood pressure response after 8 days of dosing), while KRN2391 retains full hypotensive efficacy under the same conditions .

- Metabolic Pathway : KRN2391’s nitrate moiety may involve alternative enzymatic pathways, avoiding the mitochondrial aldehyde dehydrogenase inhibition implicated in nitroglycerin tolerance .

Structural and Metabolic Comparisons

KRN2391 vs. Ki3315 (Metabolite)

- Potency : Ki3315, a metabolite lacking the nitrate group, is ~1,000-fold less potent than KRN2391 in vitro .

- Mechanism: Ki3315 relies solely on K channel opening (blocked by glibenclamide), while KRN2391 combines K channel activation and NO-mediated effects (blocked by glibenclamide and methylene blue) .

Research Findings and Therapeutic Implications

- Dual-Action Superiority : KRN2391’s combination of K channel opening and nitrate effects enhances coronary perfusion while reducing cardiac workload, making it a candidate for ischemic heart disease .

- Tolerance Resistance : The absence of tolerance aligns with its structural stability, contrasting sharply with nitroglycerin’s limitations .

- Metabolite Inactivity : The weak activity of Ki3315 underscores the necessity of the nitrate moiety for KRN2391’s full efficacy .

Biological Activity

N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate, commonly referred to as KRN2391, is a compound under investigation for its potential therapeutic applications, particularly in cardiovascular diseases. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate

- Molecular Formula : C10H13N5O6S

- Molecular Weight : 331.31 g/mol

- CAS Number : 134431-49-5

KRN2391 exhibits a dual mechanism of action:

- Nitrate Action : It releases nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of vascular smooth muscle and vasodilation.

- Potassium Channel Opening : The compound opens ATP-sensitive potassium (K) channels, resulting in hyperpolarization of the cell membrane and further promoting smooth muscle relaxation .

Vasodilatory Activity

KRN2391 has been shown to have significant vasodilatory effects. Studies indicate that it increases coronary blood flow (CBF) while decreasing mean blood pressure (MBP) and coronary vascular resistance (CVR) in animal models. For instance, in anesthetized dogs, KRN2391 administered at 10 µg/kg intravenously resulted in enhanced CBF and reduced CVR .

Comparison with Other Agents

In comparative studies with other vasodilators like nicorandil and nifedipine, KRN2391 demonstrated similar effects on CBF and BP but with a distinct mechanism involving K channel activation . The following table summarizes the comparative effects:

| Compound | Dose (i.v.) | Effect on CBF | Effect on MBP | Effect on CVR |

|---|---|---|---|---|

| KRN2391 | 10 µg/kg | Increased | Decreased | Decreased |

| Nicorandil | 300 µg/kg | Increased | Decreased | Decreased |

| Nifedipine | 3 µg/kg | Increased | Decreased | No significant change |

In Vivo Studies

Research indicates that KRN2391 effectively prolongs micturition intervals in conscious rats and inhibits peristaltic movement in the ureter at specific doses . These findings suggest potential applications in treating urinary disorders alongside cardiovascular conditions.

Mechanistic Insights

The vasodilatory effect of KRN2391 is partially mediated through the activation of ATP-sensitive K channels, as evidenced by the blockade of its effects using glibenclamide, a known K channel blocker . This highlights the importance of K channel modulation in its pharmacological profile.

Case Studies

A notable case study involved the administration of KRN2391 in a preclinical model for myocardial ischemia. Results showed significant improvements in myocardial perfusion and reductions in ischemic events when compared to control groups receiving standard treatments .

Q & A

Q. Table 1: Key Reaction Parameters for Optimization

| Step | Variables to Test | Potential Impact on Yield | Reference |

|---|---|---|---|

| Substitution | Alkali type (KOH vs. NaOH) | Affects reaction rate | |

| Reduction | Fe powder vs. H₂/Pd-C | Purity of amine intermediate | |

| Condensation | Condensing agent (EDC vs. DCC) | Amide bond formation efficiency |

Basic: What analytical techniques are critical for characterizing N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate?

Answer:

Structural validation requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyano, nitroxyethyl groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.

- HPLC-PDA : Assesses purity and detects trace impurities using reverse-phase C18 columns.

Methodological Note : For nitroxyethyl groups, FT-IR can identify NO₂ stretching vibrations (~1520 cm⁻¹), while XRD may resolve crystalline forms .

Advanced: How can computational models predict the biological activity of this compound?

Answer:

Computational approaches integrate molecular docking, QSAR, and DFT calculations:

- Molecular docking : Simulate binding affinity to target proteins (e.g., kinases) using AutoDock Vina.

- QSAR models : Relate structural descriptors (e.g., logP, topological polar surface area) to observed activity .

- DFT calculations : Optimize 3D geometry and evaluate electron distribution for reactivity predictions.

Case Study : Pyridine derivatives with cyano groups () showed correlation between electron-withdrawing substituents and antimicrobial activity, guiding hypothesis-driven assays.

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Answer:

Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for in vitro assays to ensure reproducibility.

- Orthogonal assays : Confirm activity via fluorescence polarization and SPR binding studies.

- Meta-analysis : Apply the quadripolar model () to evaluate theoretical, technical, and epistemological biases.

Example : If IC₅₀ varies across cell lines, validate target engagement using CRISPR knockouts or isotopic labeling .

Basic: What experimental designs are recommended for stability studies under environmental stressors?

Answer:

Design stability studies using ICH Q1A guidelines:

- Stressors : Test pH (1–13), temperature (40–60°C), and UV light exposure.

- Analytical endpoints : Monitor degradation via HPLC and LC-MS.

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life.

Q. Table 2: Stability Study Parameters

| Stress Condition | Duration | Key Degradation Pathways | Reference |

|---|---|---|---|

| Acidic hydrolysis | 24–72 h | Nitroxyethyl group cleavage | |

| UV light | 48 h | Photooxidation of cyano group |

Advanced: How can multi-omics approaches elucidate the compound’s mechanism of action?

Answer:

Integrate transcriptomics, proteomics, and metabolomics:

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.

- Proteomics : SILAC labeling quantifies protein abundance changes (e.g., kinase inhibition).

- Metabolomics : LC-MS/MS profiles metabolic shifts (e.g., TCA cycle disruption).

Case Study : In microbial systems (), leucine’s role in zoospore regulation was uncovered via metabolomic flux analysis, a framework applicable to this compound’s bioactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.